N2-Tritylolmesartan medoxomil

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

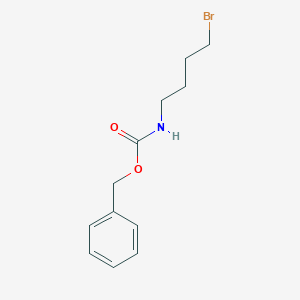

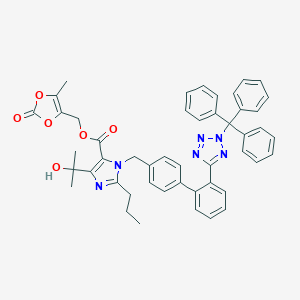

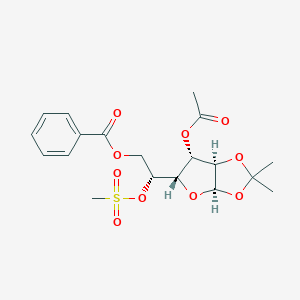

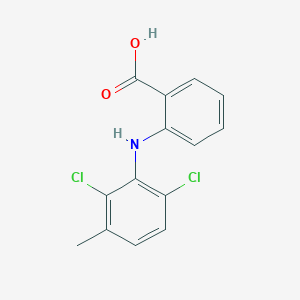

The synthesis of N2-Tritylolmesartan medoxomil involves the introduction of a trityl group into the N-2 position of the tetrazole ring of Olmesartan medoxomil. This modification leads to the formation of two principal regioisomeric impurities during the multigram-scale synthesis process. The N-2 isomer, a novel impurity, was synthesized and fully characterized, demonstrating the presence of this trityl group at the N-2 position, contrary to previous reports suggesting attachment at the N-1 position. This finding necessitates a revision of the reported structural formula and chemical names for these compounds (Dams et al., 2015).

Molecular Structure Analysis

The molecular structure of N-tritylolmesartan medoxomil was determined using single-crystal X-ray diffraction (SCXRD), revealing that the trityl substituent is attached exclusively to the N-2 position of the tetrazole ring. This structural insight is crucial for understanding the chemical behavior and synthesis pathway of the compound. The SCXRD study provided detailed information on the molecular geometry, showing that N-tritylated intermediates of Olmesartan medoxomil exist exclusively as one of two possible regioisomers, with the trityl substituent at the N-2 position (Dams et al., 2015).

Chemical Reactions and Properties

The introduction of the trityl group significantly affects the chemical reactivity of Olmesartan medoxomil. Trityl groups are known for their stability and resistance to hydrolysis, which could influence the compound's behavior in synthetic processes and potentially affect its chemical stability. However, detailed studies on the specific chemical reactions and properties of N2-Tritylolmesartan medoxomil are limited, necessitating further research to fully understand these aspects.

Physical Properties Analysis

The physical properties of N2-Tritylolmesartan medoxomil, such as solubility, melting point, and crystal structure, are influenced by the introduction of the trityl group. The bulky trityl group could potentially enhance the solubility of the compound in organic solvents, which is beneficial for various synthetic and analytical applications. The characterization techniques used, including differential scanning calorimetry (DSC) and infrared spectroscopy (IR), provide insight into the compound's thermal stability and molecular interactions (Dams et al., 2015).

科学研究应用

Olmesartan Medoxomil in Hypertension Management Olmesartan medoxomil is an angiotensin II receptor antagonist used in managing hypertension. It inhibits the renin-angiotensin-aldosterone system, playing a critical role in hypertension pathogenesis. Clinical evidence supports its efficacy and good tolerability profile in hypertension treatment, including monotherapy or combination therapy with hydrochlorothiazide. Notably, it provides sustained blood pressure control over a 24-hour dosage interval, showing superior antihypertensive efficacy compared to losartan, candesartan cilexetil, or irbesartan, and similar effectiveness to valsartan treatment (Scott & McCormack, 2008).

Impact on Vascular Function and Biomarkers Research into the effects of antihypertensive drugs on central aortic pressure and biomarkers of vascular function highlights the potential for beyond-blood pressure benefits of treatments like olmesartan medoxomil. This includes influences on biomarkers such as high-sensitivity C-reactive protein (hsCRP), adiponectin, and homeostasis model assessment of insulin resistance (HOMA-IR), which reflect long-term vascular benefits of antihypertensive therapy (Khan, 2011).

Structural and Functional Features Olmesartan medoxomil's marked antihypertensive efficacy may result from a unique pharmacological interaction with the AT1 receptor, featuring key structural elements that potentiate antagonist activity. This includes a hydroxyalkyl substituent at the imidazole 4-position and a hydrolyzable ester group at the imidazole 5-position, contributing to the potent, long-lasting, dose-dependent blockade of angiotensin II (Mire, Silfani, & Pugsley, 2005).

属性

IUPAC Name |

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H44N6O6/c1-5-17-41-49-43(47(3,4)57)42(45(55)58-31-40-32(2)59-46(56)60-40)53(41)30-33-26-28-34(29-27-33)38-24-15-16-25-39(38)44-50-52-54(51-44)48(35-18-9-6-10-19-35,36-20-11-7-12-21-36)37-22-13-8-14-23-37/h6-16,18-29,57H,5,17,30-31H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKYFOXOGKNDKRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC8=C(OC(=O)O8)C)C(C)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H44N6O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

800.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2-Tritylolmesartan medoxomil | |

CAS RN |

1020157-01-0 |

Source

|

| Record name | N2-Tritylolmesartan medoxomil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1020157010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N2-TRITYLOLMESARTAN MEDOXOMIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KIU4Z454AM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-[(E)-prop-1-enyl]phenyl]ethanone](/img/structure/B26589.png)

![5-Hydroxy-2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid](/img/structure/B26596.png)